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a-Zearalenol-d4 (Major)

Cat. No.: B12368530
M. Wt: 324.4 g/mol
InChI Key: FPQFYIAXQDXNOR-VFQCWQEISA-N
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Description

Overview of Zearalenone (B1683625) (ZEN) as a Fusarium Mycotoxin and its Key Metabolites

Zearalenone (ZEN) is a potent estrogenic mycotoxin produced by various fungi of the Fusarium genus, including F. graminearum, F. culmorum, and F. equiseti. nih.govwikipedia.org These fungi commonly contaminate cereal crops such as maize, wheat, and barley, leading to the presence of ZEN in food and feed worldwide. nih.govoup.com The chemical structure of ZEN, a β-resorcylic acid lactone, is similar to the natural estrogen 17β-estradiol, allowing it to bind to estrogen receptors and exert estrogenic effects in animals and humans. nih.govresearchgate.net

ZEN undergoes extensive biotransformation in organisms, leading to the formation of several metabolites. The primary metabolic pathway involves the reduction of ZEN's ketone group, resulting in the formation of two major stereoisomeric metabolites: α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). nih.govmdpi.com Further reduction of the double bond in the lactone ring of these metabolites can produce α-zearalanol (α-ZAL) and β-zearalanol (β-ZAL). nih.govmdpi.com Additionally, ZEN and its metabolites can be conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion. nih.govoup.com The biotransformation of ZEN is a crucial area of study as the resulting metabolites can exhibit different estrogenic potencies compared to the parent compound. wikipedia.orgnih.gov

Compound NameAbbreviation
ZearalenoneZEN
α-Zearalenolα-ZEL
β-Zearalenolβ-ZEL
α-Zearalanolα-ZAL
β-Zearalanolβ-ZAL

Academic Significance of a-Zearalenol as a Dominant Biotransformation Product of Zearalenone

The dominance of α-ZEL as a metabolite has been observed in various biological matrices, including urine and bile of exposed animals. d-nb.info For instance, studies in sows have shown that the proportion of α-ZEL relative to other ZEN metabolites increases with higher dietary ZEN concentrations. d-nb.info This highlights the importance of monitoring not just ZEN, but also its metabolites, particularly α-ZEL, to accurately assess the potential health risks associated with ZEN-contaminated food and feed. The significant estrogenic potential of α-ZEL underscores its importance in toxicological research and regulatory considerations. tandfonline.comresearchgate.net

Role of Deuterated a-Zearalenol-d4 in Advanced Research Methodologies and Metabolic Tracing

Deuterated α-zearalenol-d4 is a stable isotope-labeled form of α-zearalenol where four hydrogen atoms have been replaced by deuterium (B1214612). medchemexpress.commedchemexpress.com This isotopic labeling makes it an invaluable tool in advanced analytical and research methodologies, primarily serving as an internal standard for the accurate quantification of α-zearalenol and other related mycotoxins in complex biological and environmental samples. rivm.nlnih.gov

In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a deuterated internal standard such as α-zearalenol-d4 is crucial for achieving high precision and accuracy. rivm.nlnih.govcabidigitallibrary.org Because α-zearalenol-d4 is chemically identical to the non-labeled analyte but has a different mass, it can be added to a sample at a known concentration at the beginning of the analytical procedure. openrepository.com This allows for the correction of any analyte loss that may occur during sample preparation, extraction, and analysis, thereby ensuring the reliability of the quantitative results. rivm.nlwur.nl

Furthermore, the use of deuterated compounds is fundamental in metabolic tracing studies. nih.gov By introducing a deuterated compound into a biological system, researchers can track its metabolic fate, identifying and quantifying its various biotransformation products. While direct studies specifically detailing the metabolic tracing of α-zearalenol-d4 are not prevalent in the provided search results, the principle of using deuterated compounds for such purposes is well-established. medchemexpress.comnih.gov This approach allows for a deeper understanding of the metabolic pathways of xenobiotics like zearalenone and its metabolites.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O5 B12368530 a-Zearalenol-d4 (Major)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O5

Molecular Weight

324.4 g/mol

IUPAC Name

(4S,8R,12E)-7,7,9,9-tetradeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one

InChI

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1/i8D2,9D2

InChI Key

FPQFYIAXQDXNOR-VFQCWQEISA-N

Isomeric SMILES

[2H]C1(CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCC([C@@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Origin of Product

United States

Metabolic Pathways and Biotransformation Dynamics of A Zearalenol in Animal and in Vitro Models

Enzymatic Reduction of Zearalenone (B1683625) to a-Zearalenol

The primary metabolic pathway for Zearalenone in vivo is its reduction to α-Zearalenol and its stereoisomer, β-Zearalenol (β-ZOL). cnr.itnih.gov This conversion is catalyzed by hydroxysteroid dehydrogenases (HSDs) and is considered a critical step in the bioactivation of the mycotoxin, as α-ZOL exhibits significantly higher estrogenic potency than ZEN. nih.govmdpi.com The reduction of ZEN's ketone group is primarily mediated by 3α- and 3β-hydroxysteroid dehydrogenases. mdpi.comresearchgate.netplos.org

Species-specific differences significantly influence the metabolic outcome. For instance, liver microsomes from pigs produce the largest amounts of the highly estrogenic α-ZOL, while chicken liver microsomes predominantly generate the less active β-ZOL. nih.gov This variation in metabolic preference is a key factor in the differing sensitivities of animal species to ZEN toxicity. nih.gov

The enzymatic conversion of ZEN is specifically carried out by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs). mdpi.complos.org These enzymes are responsible for the reduction of ZEN to α-ZOL and β-ZOL, respectively. researchgate.net Research in female rats identified the ZEN-reducing enzyme as 3α-hydroxysteroid dehydrogenase, with activity localized in the microsomes and cytosol. nih.gov

The activity of these enzymes is dependent on specific cofactors. Studies on porcine liver fractions demonstrated that the formation of α-ZOL increased in the presence of NADPH, whereas β-ZOL production was enhanced by NADH. researchgate.net This cofactor dependency highlights the specific biochemical conditions governing the formation of each metabolite. The enzymes exist in multiple forms with different subcellular locations and optimal pH levels. nih.gov

Table 1: Species and Cofactor Influence on Zearalenone Reduction

Species/SystemPrimary Enzyme(s)Predominant MetaboliteCofactor Preference (for α-ZOL)Reference(s)
Pig3α-HSDα-ZearalenolNADPH researchgate.net, nih.gov, plos.org
Human3α-HSDα-ZearalenolNADPH plos.org
Rat3α-HSDβ-ZearalenolNADPH nih.gov, plos.org
Chicken3β-HSDβ-Zearalenol- nih.gov

Phase II Metabolism: Glucuronidation and Other Conjugation Pathways

Following Phase I reduction, α-ZOL, along with ZEN and β-ZOL, undergoes Phase II metabolism, primarily through glucuronidation. cnr.itmdpi.com This conjugation reaction involves the attachment of glucuronic acid to the hydroxyl groups of the mycotoxins, a process catalyzed by UDP-glucuronosyltransferases (UGTs). cnr.itplos.orgresearchgate.net Glucuronidation is a major detoxification pathway, as the resulting glucuronide conjugates are more water-soluble and generally lack the estrogenic bioactivity of the parent compounds. mdpi.complos.org

In vitro studies using human liver and intestinal microsomes, as well as microsomes from pigs, steers, and rats, have shown that ZEN and its metabolites are readily glucuronidated. nih.gov The reaction typically occurs at the phenolic 14-hydroxyl group. nih.gov Specific human UGT isoforms, notably UGT1A1, UGT1A3, and UGT1A8, exhibit the highest activity in forming these phenolic glucuronides. plos.orgnih.gov Glucuronidation of the aliphatic hydroxyl group can also occur, primarily mediated by UGT2B7, though with lower activity. nih.gov The glucuronides of ZEN and α-ZOL are major excretion products found in urine. cnr.it

Table 2: UGT Isoforms Involved in α-Zearalenol Glucuronidation

UGT IsoformRelative ActivitySite of GlucuronidationReference(s)
UGT1A1HighPhenolic 14-hydroxyl nih.gov, plos.org
UGT1A3HighPhenolic 14-hydroxyl nih.gov, plos.org
UGT1A8HighPhenolic 14-hydroxyl nih.gov, plos.org
UGT2B7LowAliphatic hydroxyl nih.gov, plos.org

Role of Cytochrome P450 Enzymes (CYPs) in Zearalenone and a-Zearalenol Metabolism

Besides reduction by HSDs, Zearalenone and its metabolites also interact with the cytochrome P450 (CYP) enzyme system. cnr.itmdpi.com This pathway, considered minor compared to reduction and glucuronidation, primarily involves oxidation to form various hydroxylated metabolites. cnr.itnih.gov

In vitro studies have demonstrated that ZEN and its metabolites, α-ZOL and β-ZOL, are inhibitors of several key CYP enzymes. They act as relatively strong inhibitors of CYP3A4 and moderate inhibitors of CYP1A2 and CYP2C9. researchgate.netnih.gov Depletion assays revealed that both CYP1A2 and CYP3A4 can decrease the concentrations of ZEN and β-ZOL, while only CYP1A2 appears to reduce α-ZOL levels. researchgate.netnih.gov This suggests that CYP1A2 is the primary enzyme involved in the CYP-catalyzed biotransformation of α-ZOL. researchgate.net The formation of hydroxylated ZEN metabolites has been identified in vitro using hepatic microsomes from various species, including humans. nih.gov

Influence of Intestinal Microbiota on Mycotoxin Biotransformation and Fate in Animal Models

The gut microbiota plays a significant role in the biotransformation of Zearalenone. nih.govmycotoxinsite.comresearchgate.net Intestinal microorganisms can degrade ZEN, producing α-ZOL and β-ZOL under anaerobic conditions. mdpi.com This microbial reduction of ZEN to α-ZOL is considered a bioactivation process, as it increases the estrogenic potency of the compound. nih.gov

Studies using rumen fluid from cattle and sheep showed that over 90% of ZEN was degraded to α- and β-zearalenol by protozoa and bacteria. mycotoxinsite.comissuu.com Similarly, pig intestinal contents have been shown to degrade ZEN into α-ZOL and other metabolites. mycotoxinsite.com The capacity for this transformation varies among different microbial strains. mycotoxinsite.comissuu.com For example, Pseudomonas otitidis isolated from cow rumen and Lysinibacillus sp. from chicken digesta have demonstrated the ability to degrade ZEN. mycotoxinsite.comissuu.com In ruminants, despite the bioactivation of ZEN to α-ZOL in the rumen, these species are notably less sensitive to the mycotoxin's effects compared to pigs. nih.gov

Toxicokinetic Interactions with Organic Anion Transporting Polypeptides (OATPs) in in vitro Systems

Recent in vitro research has focused on the interaction between Zearalenone, α-Zearalenol, and Organic Anion Transporting Polypeptides (OATPs), which are crucial for the transport of various endogenous and exogenous compounds across cell membranes. researchgate.net These transporters, including OATP1A2, OATP1B1, OATP1B3, and OATP2B1, are expressed in key tissues like the intestine, liver, and kidney. researchgate.net

Studies have shown that ZEN and its metabolites, α-ZOL and β-ZOL, are moderate to strong inhibitors of the tested OATP isoforms. researchgate.netnih.gov This inhibition suggests a potential for these mycotoxins to interfere with the transport of other substances that rely on OATPs, potentially leading to toxicokinetic interactions. researchgate.net However, in the same studies, the mycotoxins did not exhibit higher cytotoxicity in cells that were overexpressing these OATPs. researchgate.netnih.gov

Mechanistic Research on A Zearalenol S Endocrine Disrupting Activity and Biological Impact in Non Human Systems

Interactions with Estrogen Receptors (ERα and ERβ) at the Molecular Level

α-Zearalenol (α-ZOL) is a primary metabolite of the mycotoxin zearalenone (B1683625) (ZEA) and is recognized for its potent xenoestrogenic activity. medchemexpress.com This activity stems from its structural similarity to the endogenous estrogen 17β-estradiol, which allows it to bind to and activate estrogen receptors (ERs). nih.gov The biological effects of α-ZOL are directly linked to its binding affinity for both estrogen receptor isoforms, ERα and ERβ. plos.org Research indicates that α-ZOL, like its parent compound, readily binds to uterine ERα and ERβ in animal models such as mice, rats, and pigs. mdpi.com The affinity for ERα is generally higher, which results in significant estrogen-like effects through the activation of gene transcription. plos.org Once α-ZOL binds to these receptors, the resulting complex can translocate to the cell nucleus, where it interacts with specific DNA sequences known as estrogen responsive elements (EREs) on target genes, thereby modulating their transcription. plos.orgmdpi.com

The estrogenic potency of α-Zearalenol is notably high, surpassing that of its parent compound, zearalenone, and approaching the level of the primary female sex hormone, 17β-estradiol. Reporter gene assays have been utilized to quantify and compare the estrogenic activity of these compounds. In these assays, α-ZOL demonstrates the most potent estrogenic activity among ZEA metabolites. researchgate.net

Table 1: Comparative Estrogenic Potency (EC50) of α-Zearalenol, Zearalenone, and 17β-Estradiol. mdpi.comresearchgate.net
CompoundEC50 (nM)Relative Potency Notes
17β-Estradiol0.015 ± 0.002Endogenous estrogen (Reference)
α-Zearalenol (α-ZOL)0.022 ± 0.001Slightly less potent than 17β-Estradiol
Zearalenone (ZEA)1.6 ± 0.23Approximately 70-fold less potent than α-ZOL

The binding of α-Zearalenol to estrogen receptors initiates a cascade of molecular events that alters normal cellular function. This modulation of nuclear receptor binding leads to the activation of downstream signaling pathways. researchgate.net Upon ligand binding, the ER-α-ZOL complex is translocated into the nucleus, where it binds to steroid-responsive elements in the DNA, thereby regulating the expression of numerous genes. plos.org In vitro studies using hERα-HeLa-9903 cells have confirmed that α-ZOL induces ERα-dependent gene expression at concentrations as low as 0.01 nM. nih.gov This activation of target genes is a primary mechanism through which α-ZOL exerts its endocrine-disrupting effects. mdpi.com The signaling can occur directly through binding to estrogen response elements or indirectly via interactions with other signaling pathways. mdpi.com

Impact on Steroidogenesis and Endogenous Hormone Production in Cellular Models

Beyond direct receptor interaction, α-Zearalenol also disrupts the endocrine system by altering the synthesis of endogenous steroid hormones. researchgate.net This has been demonstrated in cellular models designed to assess steroidogenesis, such as the human adrenocortical carcinoma (H295R) cell line. researchgate.netnih.gov In vitro studies on mouse Leydig cells have shown that α-ZOL exposure can interfere with testosterone (B1683101) synthesis by down-regulating the transcription of key steroidogenic genes, including the steroidogenic acute regulatory protein (StAR), P450scc, and 3β-HSD-1. mdpi.comresearchgate.net

Research using the H295R steroidogenesis assay has shown that α-Zearalenol can increase the production of several key steroid hormones. researchgate.netnih.gov At a concentration of 10 μM, α-ZOL, along with ZEA and β-zearalenol, stimulated the synthesis of progesterone, estradiol (B170435), testosterone, and cortisol. researchgate.net For estradiol production specifically, α-ZOL induced a concentration of 494 pg/ml, which was higher than that induced by ZEA (375 pg/ml) but lower than that from its counterpart, β-zearalenol (562 pg/ml). researchgate.net However, in other cellular models, the effects can be different. For instance, in porcine granulosa cells, α-ZOL exhibited a biphasic effect on estradiol production, stimulating it at lower concentrations and inhibiting it at higher doses. mdpi.com In MA-10 Leydig cells, α-ZOL exposure was found to inhibit testosterone production. whiterose.ac.uk

Table 2: Effect of α-Zearalenol on Hormone Production in the H295R Steroidogenesis Assay. researchgate.netnih.gov
HormoneEffect of α-Zearalenol (at 10 µM)Specific Findings
ProgesteroneIncreasedPeak production observed at 10 µM.
EstradiolIncreasedResulted in 494±60 pg/ml, a higher level than the parent ZEA.
TestosteroneIncreasedPeak production observed at 10 µM.
CortisolIncreasedPeak production observed at 10 µM.

Effects on Reproductive System Function in Animal Models

In vivo and in vitro animal studies have documented the adverse effects of α-Zearalenol on the female reproductive system. mednexus.org These effects include significant disruptions to fundamental processes such as ovarian folliculogenesis and ovulation. mednexus.org The high sensitivity of certain species, like pigs, is thought to be related to their metabolic profile, which favors the conversion of ingested zearalenone into the more potent α-ZOL. mdpi.com

α-Zearalenol has been shown to interfere with the development and maturation of ovarian follicles. In vitro studies demonstrate that α-ZOL can impair the early stages of folliculogenesis by negatively affecting primordial follicle development and the maturation rate of oocytes. mdpi.com The maturation of porcine oocytes to metaphase II was significantly decreased in a dose-dependent manner by α-ZOL. mdpi.com Furthermore, the development of porcine zygotes into blastocysts was also negatively influenced by the presence of α-ZOL. mdpi.com

The compound also exerts effects on the somatic cells within the follicle. In cultured equine granulosa cells, α-ZOL was found to induce apoptosis (programmed cell death) and alter the normal cell cycle progression. nih.gov Conversely, at very low concentrations (0.001 to 3.1 µM), α-ZOL has been observed to stimulate the proliferation of granulosa cells from bovine and equine primary cultures, indicating a complex, dose-dependent mechanism of action. mdpi.com Studies involving maternal exposure in mice showed that ZEA, the precursor to α-ZOL, caused a severe impairment of primordial follicle formation in the ovaries of their offspring, highlighting a potential for transgenerational effects. nih.gov

Modulation of Uterine and Placental Physiological Functions in Rodents

Research has demonstrated that α-Zearalenol, as a metabolite of Zearalenone, can significantly influence the reproductive systems of rodents. Studies in rats have shown that Zearalenone and its metabolites can cross the placental barrier, leading to their presence in both the placenta and the fetus. researchgate.netnih.gov The transfer of these compounds is a critical factor in their potential to disrupt fetal development.

In pregnant rats, exposure to Zearalenone leads to a dose-dependent increase in the concentration of the toxin in the uterus and placenta. nih.gov This accumulation is associated with the modulation of gene expression within these tissues. For instance, the expression of genes related to transport proteins, such as ATP-binding cassette (ABC) transporters, is altered in the uterus and placenta upon Zearalenone exposure. nih.gov Because α-Zearalenol is a primary metabolite and exhibits higher estrogenic potency than its precursor, its presence in uterine and placental tissues is a key mechanism behind the observed reproductive toxicity. wikipedia.orginchem.org The binding of α-Zearalenol to estrogen receptors in the uterus is stronger than that of Zearalenone itself, leading to pronounced estrogen-like effects that can disrupt normal physiological functions essential for pregnancy. mdpi.com Studies focusing on the placenta have noted that mycoestrogen exposure can disrupt hormone signaling and alter the density of uterine estrogen receptors, which are crucial for maintaining a healthy pregnancy. researchgate.net

Impairment of Early Pregnancy Events and Embryo Development in Animal Models

The endocrine-disrupting properties of α-Zearalenol and its parent compound, Zearalenone, have been shown to interfere with critical early pregnancy events and subsequent embryonic development across various animal models. Exposure to Zearalenone can lead to disruptions in fertilization, preimplantation embryo development, and embryo transport. researchgate.netnih.gov

In mice, dietary Zearalenone exposure has been found to disrupt early pregnancy, leading to issues such as blastocyst degeneration and fetal loss in pigs. nih.gov In-vitro studies on porcine oocytes and zygotes have revealed that α-Zearalenol can impair maturation and development. The culture of porcine oocytes with α-Zearalenol resulted in a significant decrease in the maturation rate, and the development of zygotes into blastocysts was also negatively affected. mdpi.comresearchgate.net These effects are often dose-dependent, with α-Zearalenol demonstrating higher potency at lower concentrations compared to other metabolites. mdpi.comresearchgate.net Gestational exposure in rats has been linked to increased embryo resorption and developmental toxicity in female offspring, which can manifest as follicular atresia and a thinned uterine layer in adulthood. mdpi.com The mechanism often involves the alteration of meiotic spindle formation, leading to less fertile oocytes and abnormal embryos. mdpi.com

Cellular and Subcellular Responses in in vitro Systems

In vitro models have been instrumental in elucidating the specific cellular and molecular mechanisms through which α-Zearalenol exerts its effects. These studies provide a window into the compound's impact on cell health, signaling pathways, and genetic integrity.

Effects on Cell Proliferation and Viability (e.g., T47D human breast cancer cell line)

The estrogenic activity of α-Zearalenol is clearly demonstrated by its effect on hormone-dependent cancer cell lines. In the T47D human breast cancer cell line, which is positive for estrogen receptors, α-Zearalenol has been shown to stimulate cell proliferation. nih.govnih.gov This stimulatory effect is observed at low concentrations, highlighting the compound's potency. nih.govnih.gov Studies comparing α-Zearalenol to its parent compound, Zearalenone, have found that α-Zearalenol is a more potent stimulator of T47D cell growth. nih.gov The proliferative effect is linked to its ability to bind to estrogen receptors, mimicking the action of endogenous estrogens and promoting cell cycle progression. medchemexpress.com

Table 1: Effect of α-Zearalenol on T47D Cell Proliferation
ConcentrationObserved EffectReference
10⁻⁹ M to 10⁻⁶ MStimulated cell proliferation nih.gov
Low concentrations (e.g., 10⁻⁹ M, 10⁻⁸ M)Stimulated cell growth nih.gov
9.37 µMShowed highest relative proliferative effect (90.5%) medchemexpress.com

Analysis of Gene Expression and Protein Level Alterations (e.g., BEST4, DGKB, Ki67, ERK1/2, AKT phosphorylation)

At the molecular level, exposure to Zearalenone and its metabolites induces significant changes in gene expression and protein activity. In studies using xenograft mouse models of colorectal cancer, Zearalenone exposure led to increased mRNA and protein levels of the proliferation marker Ki67. nih.govresearchgate.net The same studies also reported significant increases in the phosphorylation levels of key signaling proteins ERK1/2 and AKT, which are central to cell growth and survival pathways. nih.govresearchgate.netbiorxiv.org

Furthermore, Zearalenone was found to elevate the expression of Bestrophin-4 (BEST4) and Diacylglycerol Kinase Beta (DGKB). nih.govbiorxiv.org The activation of the BEST4/AKT/ERK1/2 pathway has been proposed as a key mechanism through which Zearalenone promotes cancer progression. nih.govbiorxiv.org Although this research was conducted with the parent compound Zearalenone, the higher estrogenic and biological activity of its metabolite, α-Zearalenol, suggests it plays a substantial role in mediating these cellular signaling events.

Table 2: Molecular Alterations Induced by Zearalenone Exposure
Gene/ProteinEffectCellular PathwayReference
Ki67Increased mRNA and protein levelsCell Proliferation nih.govresearchgate.net
ERK1/2Increased phosphorylationMAPK Signaling nih.govbiorxiv.org
AKTIncreased phosphorylationPI3K-Akt Signaling nih.govbiorxiv.org
BEST4Increased mRNA and protein levelsOncogenesis nih.govbiorxiv.org
DGKBIncreased mRNA and protein levelsLipid Signaling nih.govbiorxiv.org

Induction of Oxidative Stress and Modulation of Antioxidant Enzyme Activity

A significant mechanism of toxicity for Zearalenone and its metabolites is the induction of oxidative stress. researchgate.net This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems. Studies have shown that Zearalenone exposure leads to oxidative damage by enhancing the formation of ROS. nih.gov

In post-weaning gilts, dietary Zearalenone was found to decrease the activity of key antioxidant enzymes such as total superoxide (B77818) dismutase (T-SOD) and glutathione (B108866) peroxidase (GSH-Px) in the jejunum, while increasing the concentration of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Similarly, in other studies, exposure to Zearalenone was shown to decrease catalase activity, further indicating the depletion of antioxidant defenses. nih.gov The Keap1-Nrf2 signaling pathway, a primary regulator of the cellular antioxidant response, is often modulated by this mycotoxin, indicating a complex interplay between the toxin and the cell's protective mechanisms. nih.govanimbiosci.org

Assessment of Genotoxic Potential in Bovine Lymphocytes and Aquatic Organisms

The genotoxic potential of Zearalenone and its metabolites, including α-Zearalenol, has been a subject of investigation. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations and potentially leading to cancer. Studies have evaluated this potential in various cell systems.

In an investigation involving bovine lymphocytes, Zearalenone was studied for its ability to cause cell death and genotoxic effects. ingentaconnect.com Other research has focused on the genotoxicity of caecal water from gilts exposed to Zearalenone, using a porcine kidney epithelial cell line (LLC-PK1) for assessment. nih.gov These studies found that metabolites of Zearalenone can possess DNA-damaging potential. nih.gov The conversion of Zearalenone to catechol metabolites, a process that can also involve α-Zearalenol, is thought to contribute to this genotoxicity, making its activity similar to that of endogenous estrogens which are also known to have carcinogenic potential. nih.gov While specific, extensive studies on the genotoxicity of α-Zearalenol in aquatic organisms are less common in readily available literature, its established role as a potent, biologically active metabolite underscores the environmental health concern posed by Zearalenone contamination.

Influence on Host Gut Microbiota Composition and Microbiota-Derived Metabolite Profiles in Animal Models

The gut microbiota plays a critical role in the biotransformation of ingested xenobiotics, including mycotoxins. In the case of Zearalenone (ZEN), the gut microbiota of various animal species can metabolize it into its primary derivatives, α-Zearalenol (α-ZEL) and β-Zearalenol (β-ZEL). nih.govmycotoxinsite.comresearchgate.net This metabolic conversion is significant because α-ZEL exhibits substantially higher estrogenic activity than its parent compound, representing a bioactivation process. nih.govnih.gov The interaction is bidirectional, as not only does the microbiota transform ZEN into α-ZEL, but the presence of these compounds can, in turn, modulate the composition and metabolic output of the gut microbial community. mycotoxinsite.com Research in various non-human animal models has begun to elucidate the complex interplay between α-ZEL and the gut ecosystem.

Impact on Gut Microbiota Composition

Studies in several animal models have demonstrated that exposure to ZEN, and consequently its metabolite α-ZEL, can significantly alter the diversity and composition of the gut microbiota.

In ruminants such as Holstein cows, a single challenge with ZEN led to measurable concentrations of both ZEN and α-ZEL in the rumen fluid. nih.gov This exposure was associated with a reduction in microbial diversity in the free rumen liquid. nih.govmdpi.com While bacterial quantities were not significantly altered, the composition was affected. Notably, α-ZEL was suggested to have a compromising effect on anaerobic fungi, as indicated by their reduced abundance. nih.govmdpi.com Conversely, the abundance of protozoa in the particle-associated rumen liquid increased, which may be linked to their role in mycotoxin biodegradation. nih.govmdpi.com

In poultry, studies on laying hens have shown that dietary ZEN can reduce the diversity of the cecum microbiota. mdpi.com Specifically, the number of operational taxonomic units (OTUs) and the Chao1 and ACE diversity indices were significantly lower in hens consuming ZEN-contaminated feed. mdpi.com

The table below summarizes the observed changes in gut microbiota composition in different animal models following exposure to Zearalenone and its metabolites.

Animal ModelMicrobial GroupObserved Effect
Holstein Cows Overall Diversity (Free Rumen Liquid)Decreased nih.govmdpi.com
Anaerobic FungiDecreased Abundance nih.govmdpi.com
Protozoa (Particle-Associated)Increased Abundance nih.govmdpi.com
Rabbits (Cecum) Phylum ActinobacteriaDecreased Abundance semanticscholar.org
Phylum CyanobacteriaIncreased Abundance semanticscholar.org
Phylum ProteobacteriaIncreased Abundance semanticscholar.org
Genus LactobacillusDecreased Abundance semanticscholar.org
Genus DesulfitobacterDecreased Abundance semanticscholar.org
Laying Hens (Cecum) Overall Diversity (OTUs, Chao1, ACE)Decreased mdpi.com

Impact on Microbiota-Derived Metabolite Profiles

The alterations in the gut microbial community composition induced by α-ZEL and its parent compound can lead to significant changes in the profile of metabolites produced by the microbiota, particularly short-chain fatty acids (SCFAs). SCFAs, such as acetate, propionate, and butyrate, are key products of bacterial fermentation of dietary fibers and play a crucial role in host energy metabolism and gut health.

Conversely, research using a mouse model demonstrated that ZEN exposure could lead to a decrease in the content of SCFAs in the cecum. frontiersin.org This study also highlighted the potential for probiotic intervention, as co-administration of Bacillus velezensis A2 was shown to restore the levels of these beneficial metabolites. frontiersin.org

The following table details the research findings on the influence of Zearalenone and its metabolites on microbiota-derived metabolite profiles in animal models.

Animal ModelMetabolite ClassSpecific MetabolitesObserved Effect
Holstein Cows (Rumen) Short-Chain Fatty Acids (SCFAs)Total SCFAsIncreased Concentration nih.gov
SCFA ProfileMarginally Altered nih.gov
Mice (Cecum) Short-Chain Fatty Acids (SCFAs)Total SCFAsDecreased Content (Restored by Bacillus velezensis) frontiersin.org

Advanced Synthetic Strategies and Derivatization of A Zearalenol for Research Applications

Chemoenzymatic Synthesis of a-Zearalenol Glucosides and Other Conjugates

The synthesis of conjugated metabolites, or "masked mycotoxins," such as glucosides and sulfates, is essential for understanding the full scope of mycotoxin exposure, as these forms can be hydrolyzed back to the parent toxin in the body. mdpi.com Chemoenzymatic approaches, which combine the precision of enzymatic reactions with the versatility of chemical synthesis, have emerged as powerful tools for producing these conjugates. nih.gov

A key challenge in the synthesis of ZEN conjugates is achieving regioselectivity, particularly in differentiating between the two phenolic hydroxyl groups (C14 and C16). bohrium.comresearchgate.net Chemical synthesis often requires complex protection and deprotection steps. bohrium.com For instance, the synthesis of zearalenone-16-β,D-glucoside and zearalenone-16-sulfate was successfully achieved using a triisopropylsilyl (TIPS) protecting group strategy, which proved more effective than acetyl or p-methoxybenzyl protection. bohrium.comresearchgate.net Another approach utilized a 2,2,2-trichloroethyl (TCE) protecting group for the regioselective synthesis of ZEN-14-sulfate. researchgate.netresearchgate.net

Enzymatic methods offer high regioselectivity. Fungal strains and specific enzymes are capable of targeted conjugation. For example, Aspergillus oryzae has been shown to exclusively form ZEN-14-sulfate, while Rhizopus oryzae and Rhizopus oligosporus produce ZEN-14-glucoside and ZEN-16-glucoside, respectively. mdpi.com Recombinant UDP-glucosyltransferases (UGTs), such as UGT73C6 from Arabidopsis thaliana expressed in Saccharomyces cerevisiae or HνUGT14077 from barley expressed in E. coli, have been used to efficiently produce ZEN-14-glucoside. researchgate.netnih.gov

A combined chemoenzymatic strategy can be particularly effective. One such method involves the chemical synthesis of zearalenone-4-O-β-D-glucopyranoside, followed by an enzymatic or chemical reduction of the keto group to yield both α-zearalenol-4-O-β-D-glucopyranoside and β-zearalenol-4-O-β-D-glucopyranoside. nih.gov Another approach used regioselective Königs-Knorr glucuronidation of ZEN, followed by a reduction step that produced α- and β-zearalenol glucuronides and, through partial reduction of the glucuronic acid methyl ester, the corresponding glucosides simultaneously. researchgate.net This highlights the utility of combining chemical and enzymatic steps to access a range of conjugated metabolites for research purposes. researchgate.net

Table 1: Examples of Chemoenzymatic and Biosynthetic Production of ZEN Conjugates

ConjugateSynthetic MethodOrganism/EnzymeKey FindingsReference(s)
ZEN-14-SulfateBiosynthesisAspergillus oryzaeExclusive formation with a 49% yield. mdpi.com
ZEN-14-GlucosideBiosynthesisRhizopus oryzaeFormation with a 67% yield. mdpi.com
ZEN-16-GlucosideBiosynthesisRhizopus oligosporusFormation with a 39% yield. mdpi.com
ZEN-14-GlucosideEnzymaticBarley UGT HνUGT14077Efficient conversion of ZEN to ZEN-14-G. researchgate.net
α/β-Zearalenol Glucosides & GlucuronidesChemoenzymaticKönigs-Knorr glucuronidation followed by chemical reduction.Simultaneous preparation of four different glycosides of α- and β-zearalenol. researchgate.net
Zearalenone-4-O-β-D-glucopyranosideChemoenzymaticFermentation with engineered Saccharomyces cerevisiae followed by chemical reduction.Production of the ZEN glucoside, which was then reduced to α- and β-zearalenol glucosides. nih.gov

Rational Design of Haptens for Immunoreagent Development

Immunoassays are critical tools for the rapid and high-throughput screening of mycotoxins. The performance of these assays, particularly their sensitivity and specificity, is highly dependent on the quality of the antibodies, which in turn is determined by the rational design and synthesis of haptens. nih.govresearchgate.net A hapten is a small molecule that is chemically coupled to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to generate an immunogenic conjugate capable of eliciting an antibody response. researchgate.netnih.gov

For zearalenone (B1683625) and its metabolites, various hapten design strategies have been explored. The choice of the conjugation site on the ZEN molecule and the nature of the spacer arm used to link it to the carrier protein are critical factors. nih.govmdpi.com Exposing the main characteristic structures of the hapten is crucial for generating the desired antibody specificity. nih.gov

Common strategies for ZEN hapten synthesis include:

Modification at the C6' carbonyl group: This is the most traditional approach, often involving the creation of an O-(carboxymethyl)oxime derivative (CMO). nih.govnih.gov This method tends to produce antibodies with broad specificity, recognizing ZEN and its major metabolites (e.g., α- and β-zearalenol). nih.gov

Modification at the phenyl moiety: Attaching the spacer arm to the aromatic ring, for instance at the C5 position, is another strategy. nih.govmdpi.com This can be achieved through nitration and subsequent reduction to introduce an amino group for coupling. mdpi.com Antibodies generated with this type of hapten have shown lower cross-reactivity with ZEN metabolites, resulting in higher specificity for the parent compound. nih.gov

Use of different coupling chemistries: Methods like the oxime active ester (OAE) technique, formaldehyde (B43269) (FA) method (Mannich reaction), and glutaraldehyde (B144438) (AGA) method have been used to conjugate the hapten to the carrier protein. nih.govmdpi.com Studies have shown that the OAE method can yield broad-specificity antibodies, while the FA method can produce highly specific antibodies. nih.gov

The length and structure of the spacer arm also influence the immunogenic response. nih.govmdpi.com Novel haptens with longer linkers have been designed to improve antibody affinity. nih.govresearchgate.net Furthermore, using a different hapten structure for the assay coating antigen than for the immunizing antigen (a heterologous immunoassay format) can significantly enhance assay sensitivity and selectivity. nih.gov

Table 2: Hapten Design Strategies for Zearalenone Immunoassays

Hapten Synthesis MethodConjugation SiteResulting Antibody CharacteristicsReference(s)
Oxime Active Ester (OAE)C6' CarbonylBroad-specificity for ZEN and its analogues. nih.gov
Condensation Mixed Anhydride (CMA)C6' CarbonylBroad-specificity for ZEN and its analogues. nih.gov
Formaldehyde (FA) MethodC7' Methylene (active hydrogen)High specificity for ZEN. nih.gov
Phenyl functionalizationAromatic Ring (C5)Lower cross-reactivity with metabolites, higher specificity for ZEN. nih.govmdpi.com

Preparation and Characterization of Isotope-Labeled Reference Standards (e.g., a-Zearalenol-d4) for Analytical Precision

The accurate quantification of mycotoxins like α-zearalenol in complex matrices such as food, feed, and biological samples presents a significant analytical challenge. nih.govnih.gov Chromatographic methods coupled with mass spectrometry (LC-MS/MS) are powerful techniques for this purpose, but they can be susceptible to matrix effects, where other components in the sample interfere with the ionization of the target analyte, leading to signal suppression or enhancement. a-2-s.comlcms.cz

To overcome these issues and ensure analytical precision, stable isotope-labeled internal standards are widely employed. nih.gova-2-s.comlcms.cz α-Zearalenol-d4 is a deuterated form of α-zearalenol, where four hydrogen atoms have been replaced by deuterium (B1214612). lgcstandards.com Because isotope-labeled standards have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatography and experience the same matrix effects and losses during sample preparation. nih.gova-2-s.com By adding a known amount of α-Zearalenol-d4 to the sample at the beginning of the analytical workflow, any variations in signal intensity can be normalized, allowing for highly accurate and precise quantification of the native α-zearalenol. nih.govchrom-china.comresearchgate.net

The use of deuterated or ¹³C-labeled standards is considered the gold standard for quantitative analysis, facilitating method validation, improving detection sensitivity for trace levels, and ensuring reliable and reproducible results across different laboratories. nih.gova-2-s.com In methods developed for the simultaneous determination of zearalenone and its five related metabolites in grain, α-Zearalenol-d4 has been successfully used as the internal standard for calibration. chrom-china.comresearchgate.net The preparation of these standards involves complex chemical synthesis to introduce the deuterium atoms at specific, stable positions within the molecule. medchemexpress.com Characterization is performed using techniques like HPLC and mass spectrometry to confirm chemical purity and isotopic enrichment. lgcstandards.com

Table 3: Profile of α-Zearalenol-d4 (Major) as an Analytical Standard

PropertyDescriptionReference(s)
Chemical Name α-Zearalenol-d4 lgcstandards.com
Synonym alpha-Zearalenol-d4 lgcstandards.com
Molecular Formula C₁₈H₂₀D₄O₅ lgcstandards.com
Molecular Weight 324.4 g/mol lgcstandards.com
CAS Number 1778734-73-8 lgcstandards.com
Unlabeled CAS 36455-72-8 lgcstandards.com
Primary Application Internal standard for quantitative analysis by LC-MS/MS. nih.govchrom-china.com
Function Compensates for matrix effects and variations in sample preparation and instrument response. a-2-s.comlcms.cz
Benefit Improves accuracy, precision, and reproducibility of α-zearalenol quantification. nih.gova-2-s.com

Future Directions and Emerging Research Avenues for A Zearalenol

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To unravel the intricate mechanisms of α-Zearalenol's effects, researchers are increasingly turning to multi-omics approaches. This involves the integration of transcriptomics, metabolomics, and metagenomics to create a holistic picture of the molecular and cellular responses to this compound.

Transcriptomics , the study of the complete set of RNA transcripts, has been employed to investigate the molecular responses of various organisms to zearalenone (B1683625) and its metabolites. For instance, studies have used transcriptomic analysis to explore the genetic basis of zearalenone detoxification by certain yeasts. researchgate.net This approach helps identify genes that are up- or down-regulated in response to α-Zearalenol exposure, providing clues about the pathways involved in its metabolism and toxicity. researchgate.net The use of transcriptomics is considered a key tool for understanding the molecular toxicity of mycotoxins. researchgate.net

Metabolomics , which focuses on the complete set of small-molecule metabolites, provides a snapshot of the metabolic state of a biological system. tandfonline.com Studies have utilized metabolomics to reveal the effects of zearalenone and α-Zearalenol on human endometrial cancer cells, identifying perturbations in key metabolic pathways like glycerophospholipid and amino acid metabolism. researchgate.netoup.com In silico metabolomics has also been used to predict the metabolic profile and toxic effects of zearalenone and its metabolites, including α-Zearalenol. nih.gov This approach can help in discovering biomarkers of exposure and understanding the health risks associated with these mycotoxins. tandfonline.com

Metagenomics , the study of genetic material recovered directly from environmental samples, offers insights into the role of microbial communities, such as the gut microbiota, in the biotransformation of zearalenone. issuu.comnih.gov The gut microbiome can both be a target of mycotoxin toxicity and a protector against it. issuu.com Research has shown that gut microbes can degrade zearalenone into its metabolites, α- and β-zearalenol, with the formation of the more estrogenic α-Zearalenol being considered a bioactivation step. issuu.com Combining metagenomics with other omics approaches can provide a more complete understanding of the complex interactions between mycotoxins, the host, and its microbiome. nih.govresearchgate.net

The integration of these multi-omics datasets presents a powerful strategy for a comprehensive mechanistic elucidation of α-Zearalenol's biological activities.

Development of Novel High-Throughput Analytical Methodologies for Trace Detection in Complex Biological Matrices

The accurate and sensitive detection of α-Zearalenol in complex biological matrices like serum, urine, and tissues is crucial for exposure assessment and toxicological studies. mdpi.comwhiterose.ac.uknih.gov Future research is focused on developing novel high-throughput analytical methodologies to meet this demand.

A significant advancement in this area is the use of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). mdpi.comwhiterose.ac.uk This technique offers high selectivity and sensitivity for the analysis of mycotoxins in biological samples. mdpi.com Methods have been developed for the high-throughput and sensitive determination of zearalenone and its metabolites, including α-Zearalenol, in human serum and urine. mdpi.comwhiterose.ac.ukwhiterose.ac.uk These methods often employ 96-well plate formats for sample preparation, which allows for the processing of a large number of samples in a shorter time frame. mdpi.comwhiterose.ac.uk

The use of isotopically labeled internal standards, such as α-Zearalenol-d4, is essential for achieving high accuracy and precision in these analytical methods. mdpi.comresearchgate.net Deuterated standards help to correct for matrix effects and variations in sample preparation and instrument response. szabo-scandic.com

Further research will likely focus on the miniaturization of analytical systems, the development of new sample preparation techniques to handle even more complex matrices, and the validation of these methods for a wider range of biological samples. The goal is to provide robust and reliable tools for large-scale biomonitoring studies and to better assess human exposure to α-Zearalenol. whiterose.ac.uk

Characterization of Unexplored Biological Interactions and Signaling Pathways (non-human and in vitro models)

While the estrogenic effects of α-Zearalenol are well-documented, there is still much to learn about its other biological interactions and the signaling pathways it modulates. mdpi.com Future research will utilize non-human and in vitro models to explore these uncharted territories.

In vitro studies using cell lines are valuable for investigating the specific molecular targets of α-Zearalenol. For example, research has examined the interactions of zearalenone and its metabolites with cytochrome P450 enzymes and organic anion transporting polypeptides, which are crucial for their metabolism and transport. nih.gov Other in vitro studies have focused on the effects of α-Zearalenol on the motility of boar sperm. agriculturejournals.cz

Non-human models, such as rodents and pigs, are essential for understanding the in vivo effects of α-Zearalenol. nih.govresearchgate.net Studies in pigs are particularly relevant due to their sensitivity to zearalenone. researchgate.net Research in animal models can help to elucidate the toxicokinetic and toxicodynamic properties of α-Zearalenol and identify the target organs and systems affected by its exposure. acs.org

Future studies will likely employ advanced techniques such as proteomics to identify the proteins that interact with α-Zearalenol and to map the signaling pathways that are activated or inhibited upon its exposure. nih.gov This research will provide a more complete understanding of the toxicological profile of α-Zearalenol and its potential health risks.

Advanced Research on Environmental Fate, Degradation, and Persistence Mechanisms

Microorganisms play a significant role in the degradation of zearalenone and its metabolites in the environment. nih.gov Studies have investigated the ability of various microorganisms, including bacteria and fungi, to transform or degrade zearalenone. issuu.comasm.orgmdpi.com Some microorganisms can convert zearalenone to α-Zearalenol, which can be a bioactivation step, while others may be able to degrade it further. issuu.commdpi.com

The persistence of mycotoxins in the soil is a concern, and research is ongoing to understand the factors that influence their adsorption, desorption, and transformation in different soil types. researchgate.net The interaction of zearalenone and its metabolites with soil components can affect their bioavailability and potential for leaching into groundwater.

Future research in this area will likely focus on:

Identifying novel microorganisms and enzymes capable of efficiently degrading α-Zearalenol.

Elucidating the complete degradation pathways of α-Zearalenol in different environmental matrices.

Developing models to predict the environmental fate and persistence of α-Zearalenol under various conditions.

Investigating the potential for bioremediation strategies to remove α-Zearalenol from contaminated environments.

This research will contribute to a more comprehensive risk assessment of α-Zearalenol and inform strategies to mitigate its environmental contamination.

Q & A

Basic Research Questions

Q. How can α-Zearalenol-d4 (Major) be reliably identified and quantified in complex biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Optimize chromatographic conditions (e.g., C18 columns, gradient elution) to separate α-Zearalenol-d4 from structural analogs. Validate the method using spike-and-recovery experiments in representative matrices (e.g., serum, plant extracts) to ensure precision (CV <15%) and accuracy (80–120% recovery) .
  • Data Analysis : Compare retention times and fragmentation patterns with non-deuterated α-Zearalenol to confirm specificity. Use calibration curves with ≥6 points for linearity assessment (R² >0.99) .

Q. What are the critical stability considerations for α-Zearalenol-d4 (Major) during long-term storage?

  • Experimental Design : Conduct accelerated stability studies under varying temperatures (−20°C, 4°C, 25°C) and light exposure. Monitor degradation via periodic LC-MS analysis over 6–12 months. Include control samples spiked with antioxidants (e.g., BHT) to assess oxidative degradation pathways .
  • Contradiction Resolution : If conflicting stability data arise (e.g., pH-dependent degradation), validate findings using nuclear magnetic resonance (NMR) to confirm structural integrity .

Advanced Research Questions

Q. How can researchers design experiments to investigate isotopic effects of α-Zearalenol-d4 (Major) in metabolic pathways?

  • Methodology : Use in vitro hepatic microsomal assays to compare metabolic rates of deuterated vs. non-deuterated α-Zearalenol. Measure kinetic isotope effects (KIEs) by tracking metabolite formation (e.g., α-Zearalenol-glucuronide) via time-course LC-MS. Control for enzyme activity variations using CYP450 inhibitors .
  • Statistical Framework : Apply Michaelis-Menten kinetics with nonlinear regression to calculate VmaxV_{max} and KmK_m. Use ANOVA to assess significance of KIEs (p <0.05) .

Q. What analytical strategies resolve discrepancies in α-Zearalenol-d4 recovery rates across interlaboratory studies?

  • Data Harmonization : Implement standardized protocols for sample preparation (e.g., solid-phase extraction cartridges) and instrument calibration (e.g., NIST-traceable reference materials). Perform interlaboratory comparisons using blinded replicates to identify systematic biases .
  • Error Analysis : Quantify uncertainty contributions (e.g., pipetting variability, ion suppression) using Monte Carlo simulations. Report expanded uncertainties (k=2) in final concentrations .

Methodological Best Practices

  • Literature Synthesis : Conduct scoping reviews to map existing studies on α-Zearalenol-d4 applications, prioritizing peer-reviewed journals over preprint repositories. Use tools like PRISMA-ScR for transparent reporting .
  • Ethical Compliance : Ensure deuterated compound usage aligns with institutional biosafety guidelines (e.g., waste disposal protocols for stable isotopes) .

Tables: Key Experimental Parameters

ParameterRecommended Value/ApproachEvidence Source
LC-MS Ionization ModeElectrospray Ionization (ESI+, m/z 321→189)
Stability Study Duration12 months at −20°C (95% stability threshold)
Interlaboratory CV≤10% for spiked plasma samples

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.